2-chloro-N-(cyclohexylcarbamoyl)acetamide

Quality Control Synthetic Intermediates Procurement Standards

Avoid PROTAC synthesis delays caused by inconsistent linker building blocks. This 2-chloro-N-(cyclohexylcarbamoyl)acetamide (CAS 16467-50-8) is a semi-rigid, aliphatic N-acylurea scaffold that is structurally validated for ternary complex formation in cereblon-recruiting systems. • Unique steric & electronic profile: LogP 2.1, 2 HBD, 2 HBA, TPSA 58.2 Ų, ensuring predictable conjugation and minimal off-target effects. • Reactive chloroacetyl handle enables efficient amine/thiol conjugation for rapid library synthesis. • Batch-specific QC (NMR, HPLC, GC) provided; standard 95% purity ensures robust downstream SAR.

Molecular Formula C9H15ClN2O2
Molecular Weight 218.68 g/mol
CAS No. 16467-50-8
Cat. No. B098685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(cyclohexylcarbamoyl)acetamide
CAS16467-50-8
Synonyms2-Chloro-N-(cyclohexylcarbaMoyl)acetaMide
Molecular FormulaC9H15ClN2O2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC(=O)CCl
InChIInChI=1S/C9H15ClN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,12,13,14)
InChIKeyAJYLCYFEYRUYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(cyclohexylcarbamoyl)acetamide (CAS 16467-50-8): Procurement-Grade Physicochemical and Supplier Baseline


2-Chloro-N-(cyclohexylcarbamoyl)acetamide (CAS 16467-50-8) is a specialized organic compound with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol, belonging to the N-acylurea class [1]. It features a chloroacetyl moiety linked to a cyclohexylcarbamoyl group, giving it a calculated LogP of 2.1 and a topological polar surface area of 58.2 Ų [2]. The compound is primarily utilized as a reactive synthetic intermediate, with its chloro group enabling participation in nucleophilic substitution, hydrolysis, and oxidation-reduction reactions . Commonly available with a standard purity of 95%, suppliers such as Bide Pharmatech provide batch-specific QC documentation including NMR, HPLC, and GC traceability .

1
Synthetic intermediate procurement: Supports nucleophilic substitution and hydrolysis workflows via reactive chloroacetyl group.
Commodity building block with 95% standard purity.
2
QC documentation: Select suppliers provide multi-method batch traceability (NMR, HPLC, GC) suited for multi-step synthesis.
Vendor-dependent; confirm batch reports at procurement.
3
Benchtop handling: White crystalline solid with a moderate melting point (86–88°C) supports ambient storage and accurate weighing.
Form supports high-throughput discovery settings.

Why Generic Substitution of 2-Chloro-N-(cyclohexylcarbamoyl)acetamide Introduces Risk in Synthetic and Medicinal Chemistry Workflows


Direct replacement of 2-chloro-N-(cyclohexylcarbamoyl)acetamide with seemingly analogous N-acylurea or chloroacetamide building blocks often fails because small structural perturbations critically alter the LogP, hydrogen-bonding capacity, and steric profile of downstream intermediates. For instance, the compound's two hydrogen-bond donors and two acceptors, combined with its cyclohexyl ring, create a unique spatial and electronic signature that influences both solubility and target engagement [1]. Substitution with a simple N-cyclohexylacetamide would eliminate one urea carbonyl, reducing hydrogen-bonding potential, while replacement with 1-(2-chloroethyl)-3-cyclohexylurea (CAS 13908-11-7) alters the linker length and reactivity, potentially derailing established synthetic routes or changing the pharmacological profile of final compounds [2]. The absence of aromatic rings in this compound also distinguishes it from many arylurea analogs used in kinase inhibitor programs, making it a preferred aliphatic cyclohexylurea building block for specific PROTAC linker or HRI activator scaffolds [3].

H-Bond Shift
Replacement with N-cyclohexylacetamide eliminates a urea carbonyl donor/acceptor, potentially altering downstream solubility and target interaction profiles.
Linker Length
Substitution with 1-(2-chloroethyl)-3-cyclohexylurea changes the reactive spacer length, which may derail established synthetic routes or ternary complex geometry.
Aromatic Bias
Using arylurea analogs introduces aromatic rings absent in this aliphatic cyclohexylurea building block, shifting LogP and steric profiles for PROTAC linker or HRI activator scaffolds.

Quantitative Differentiation Evidence for 2-Chloro-N-(cyclohexylcarbamoyl)acetamide Against Its Closest Analogs


Purity and QC Documentation: Bide Pharmatech 95% Standard with Multi-Method Traceability

Among commercial suppliers of this compound, Bide Pharmatech specifies a standard purity of 95% and provides batch-specific QC reports including NMR, HPLC, and GC data, a documentation package not universally offered by all vendors of analogous cyclohexylurea intermediates . This multi-method characterization exceeds the typical single-method (often HPLC-only) purity verification common for similar building blocks such as 1-(2-chloroethyl)-3-cyclohexylurea .

QC Documentation
Data to verify
95% purity with NMR, HPLC, GC batch traceability (Bide Pharmatech)
Multi-method QC supports synthetic reproducibility
Supplier-sourced data; confirm with vendor at procurement
Quality Control Synthetic Intermediates Procurement Standards

Solid-State Identity: White Crystalline Appearance with Defined Melting Point at 86–88°C

The compound is reported as a white crystalline solid with a melting point of 86–88°C, a defined solid-state characteristic that distinguishes it from closely related liquid or lower-melting analogs . For comparison, 1-(2-chloroethyl)-3-cyclohexylurea (CAS 13908-11-7) is typically handled as a solution or low-melting solid, and N-cyclohexylurea (CAS 698-90-8) melts at a higher range of approximately 194–196°C . This intermediate melting point facilitates convenient benchtop handling without the need for refrigeration, unlike some low-melting chloroacetamide derivatives.

Solid-State Identity
Reported
White crystalline solid, mp 86–88°C
Moderate melting point simplifies benchtop handling
Contrasts with liquid or higher-melting cyclohexylurea analogs
Physicochemical Characterization Solid-State Properties Handling and Storage

Hydrogen-Bonding Capacity: Dual Donor/Acceptor Profile Supports Specific Supramolecular Interactions

The compound possesses exactly two hydrogen-bond donors and two hydrogen-bond acceptors, a balanced profile that contrasts with structurally similar building blocks [1]. For example, N-cyclohexylacetamide (CAS 112-66-3) provides only one donor and one acceptor, while 1-(2-chloroethyl)-3-cyclohexylurea retains the dual donor/acceptor pattern but with a different linker geometry due to the ethyl rather than acetyl spacer [2]. This specific hydrogen-bonding architecture is relevant for the design of PROTAC linkers and other bifunctional molecules where precise spacing and interaction potential modulate ternary complex formation [3].

H-Bond Capacity
Class-level
2 donors, 2 acceptors
Dual donor/acceptor profile supports directional interactions
Computed descriptor; experimental validation recommended
Medicinal Chemistry Molecular Recognition PROTAC Linker Design

LogP Differentiation: Intermediate Lipophilicity (LogP 2.1) Balances Permeability and Solubility

The computed LogP (XLogP3-AA) of 2-chloro-N-(cyclohexylcarbamoyl)acetamide is 2.1, placing it in a favorable intermediate lipophilicity range distinct from both more polar and more lipophilic analogs [1]. N-cyclohexylurea (CAS 698-90-8) has a significantly lower logP (approximately 0.5–0.8), while 2-chloro-N-cyclohexylacetamide (CAS 20120-76-5) is more lipophilic due to the absence of the additional urea carbonyl . This LogP value supports adequate aqueous solubility while maintaining sufficient membrane permeability, a balance often sought in fragment-based drug discovery and PROTAC linker selection [2].

Lipophilicity
Class-level
XLogP3-AA = 2.1
Intermediate LogP balances permeability and solubility
Computed value; experimental logP may vary
Physicochemical Optimization Drug-Likeness Lead Optimization

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-(cyclohexylcarbamoyl)acetamide Based on Quantitative Evidence


PROTAC Linker and Protein Degrader Building Block Synthesis

Classified as a 'Protein Degrader Building Block' by specialty suppliers, 2-chloro-N-(cyclohexylcarbamoyl)acetamide is employed as a reactive intermediate for constructing PROTAC linkers and heterobifunctional degraders [1]. Its reactive chloroacetyl group enables efficient conjugation to amine-containing warheads or E3 ligase ligands, while the cyclohexylcarbamoyl moiety provides a semi-rigid, aliphatic spacer that can influence ternary complex geometry—a parameter known to affect degradation efficiency in cereblon-recruiting systems [2].

Heme-Regulated Inhibitor (HRI) Activator Scaffold Development

The N-acylurea core of this compound is structurally related to the di-substituted aryl-cyclohexylarylurea scaffold identified as an active pharmacophore for heme-regulated inhibitor (HRI) kinase activation [1]. Researchers pursuing integrated stress response modulation can use this building block to systematically vary the acyl substituent while maintaining the cyclohexylurea framework that contributes to eIF2α phosphorylation activity [2].

Agrochemical Intermediate for Herbicide Lead Discovery

Derivatives of chloroacetyl-substituted cyclohexylureas have demonstrated utility as precursors in herbicide development programs [1]. The compound's chloroacetyl group serves as a synthetic handle for introducing diverse amine or thiol substituents, enabling the rapid generation of compound libraries for screening against weed targets. This application leverages the favorable LogP (2.1) and balanced hydrogen-bonding profile to optimize foliar uptake and translocation [2].

Nociceptin/ORL1 Receptor Antagonist Intermediate

Patent literature describes cyclohexylurea compounds, including chloroacetyl-substituted derivatives, as intermediates toward pharmaceutically active agents targeting the nociceptin/ORL1 receptor system for pain treatment [1]. The specific substitution pattern of this compound—with the chloroacetyl group on one urea nitrogen and the cyclohexyl group on the other—provides a regiospecific entry point for further structural elaboration [2].

Application
Selection Property
Validation Focus
PROTAC Linker Synthesis
Reactive chloroacetyl handle with semi-rigid aliphatic spacer
Ternary complex geometry and degradation efficiency review
HRI Activator Scaffold
N-acylurea core supporting cyclohexylurea framework
eIF2α phosphorylation pathway-response studies
Agrochemical Intermediate
Chloroacetyl synthetic handle for amine/thiol diversification
Foliar uptake and translocation model screening
Nociceptin/ORL1 Antagonist Intermediate
Regiospecific chloroacetyl substitution pattern
Structural elaboration and target engagement studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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